molecular formula C26H22N6O2S2 B2839139 N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 391949-02-3

N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2839139
CAS No.: 391949-02-3
M. Wt: 514.62
InChI Key: DGDXYTIGBVDVKD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a sophisticated synthetic compound designed for advanced biochemical research, particularly in the field of enzyme inhibition. Its molecular architecture integrates a 1,2,4-triazole core, a benzothiazole moiety, and a phenylacetamide unit, a combination frequently explored for targeting nucleotide-binding sites and catalytic residues in enzymes. This structural motif suggests potential as a versatile scaffold for investigating kinase inhibition , given the triazole ring's ability to act as a pharmacophore in ATP-competitive inhibitors. The benzothiazole ring system is a privileged structure in medicinal chemistry, known for its diverse biological activities, including its role in molecules that interact with enzyme active sites and various cellular receptors . Consequently, this compound is of significant value for probing structure-activity relationships (SAR) and for the development of novel chemical probes. Its primary research utility lies in the study of signal transduction pathways, high-throughput screening assays to identify new therapeutic targets, and as a lead compound in the synthesis of more potent and selective analogs for drug discovery programs focused on oncology, inflammatory diseases, and infectious diseases.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c33-23(15-18-9-3-1-4-10-18)27-16-22-30-31-26(32(22)19-11-5-2-6-12-19)35-17-24(34)29-25-28-20-13-7-8-14-21(20)36-25/h1-14H,15-17H2,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXYTIGBVDVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used include phenylacetic acid derivatives, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Purification steps, including recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and triazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanyl-linked acetamides with heterocyclic substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Core Heterocycles Substituents Reported Activity Reference
N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Benzothiazole, 1,2,4-triazole Phenyl, phenylacetamidomethyl Not reported -
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-triazole 4-Ethylphenyl, pyridinyl Orco agonist (olfactory receptor)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 1,2,4-triazole 4-Isopropylphenyl, pyridinyl Orco agonist
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-oxadiazole Indole, 4-methylphenyl Enzyme inhibition (unspecified)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-triazole Furan-2-yl, variable R-groups Anti-exudative activity (vs. diclofenac)
N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 3-Chloro-4-methylphenyl, pyridinyl Not reported

Key Structural Variations and Implications

Heterocyclic Core Modifications Benzothiazole vs. Oxadiazole/Thiadiazole: The benzothiazole moiety in the target compound may enhance lipophilicity and π-π stacking interactions compared to oxadiazole or thiadiazole cores (e.g., compound 8g in ). Benzothiazoles are known for their bioactivity in anticancer and antimicrobial contexts, though this remains speculative here. Triazole vs.

Substituent Effects

  • Phenyl vs. Pyridinyl : Pyridinyl groups (e.g., in VUAA-1) introduce basicity and water solubility, whereas phenyl groups (as in the target compound) favor hydrophobic interactions .
  • Indole vs. Benzothiazole : Indole-containing analogues (e.g., 8g) may target serotonin-related pathways, while benzothiazoles could interact with kinase domains .

Biological Activity Trends

  • Anti-exudative Activity : Compounds with furan-2-yl substituents (e.g., derivatives) showed dose-dependent anti-inflammatory effects, comparable to diclofenac . The target compound’s phenylacetamidomethyl group may enhance potency due to increased steric bulk.
  • Enzyme Inhibition : Oxadiazole derivatives (e.g., 8g) demonstrated moderate enzyme inhibition, likely via thiol-mediated mechanisms . The sulfanyl group in the target compound could play a similar role.

Q & A

Q. What are the foundational steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of hydrazide derivatives (e.g., isonicotinohydrazide) with iso-thiocyanates under reflux in ethanol, followed by alkaline hydrolysis .
  • Step 2 : Thioether linkage formation using 2-chloroacetonitrile or similar alkylating agents in the presence of NaOH and DMF .
  • Optimization : Temperature (150°C for 5 hours), solvent choice (ethanol, DMF), and catalysts (pyridine, Zeolite Y-H) are critical for yield and purity. Purification via recrystallization (ethanol) or chromatography is standard .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and molecular integrity (e.g., benzothiazole and triazole protons) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

Q. How is the compound’s biological activity initially evaluated in academic research?

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) or anticancer screening using cell viability assays (e.g., MTT on cancer cell lines) .
  • Anti-exudative models : Formalin-induced edema in rodents to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or side-product formation?

  • Catalyst screening : Zeolite Y-H enhances reaction efficiency by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol aids in recrystallization .
  • Reaction monitoring : Real-time HPLC or TLC to identify side products (e.g., disulfide byproducts) and adjust stoichiometry .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Systematic modification of the benzothiazole, triazole, or acetamide groups to assess impact on bioactivity (e.g., replacing phenyl with pyridinyl enhances target affinity) .
  • Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linkage, heterocyclic rings) using QSAR models .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer tests) and incubation times .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .

Q. What advanced techniques are employed to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors/enzymes .
  • X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with bacterial dihydrofolate reductase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can researchers address stability issues during storage or biological assays?

  • Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photodegradation .
  • pH-dependent stability : Use buffered solutions (PBS, pH 7.4) for in vitro studies to mimic physiological conditions .
  • Lyophilization : Convert to stable powder form for long-term storage .

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